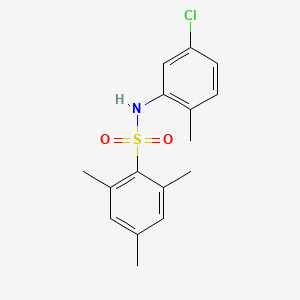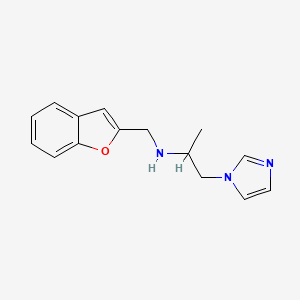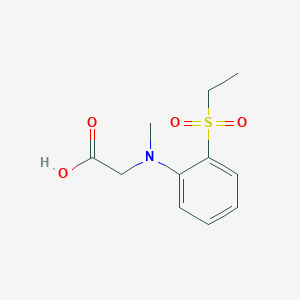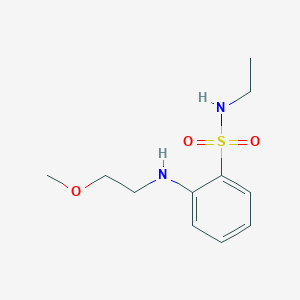![molecular formula C14H21F2NO2 B7542216 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol involves the inhibition of several enzymes. It has been found to be a potent inhibitor of phosphodiesterases, which are enzymes that catalyze the hydrolysis of cyclic nucleotides. It has also been found to inhibit histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. In addition, it has been found to inhibit protein kinases, which are enzymes that regulate cellular signaling pathways. These inhibitory effects contribute to the anti-inflammatory and anti-tumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol have been studied extensively. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol in lab experiments include its potent inhibitory effects on several enzymes and its potential applications in various fields. However, the limitations include the need for high-quality starting materials and the variability in yield and purity depending on the synthesis method used.
Zukünftige Richtungen
For the study of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol include further investigation of its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal synthesis method for achieving high yields and purity of the compound. The development of new analogs and derivatives of the compound may also lead to the discovery of more potent and selective inhibitors of enzymes with therapeutic potential.
Synthesemethoden
The synthesis of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been achieved using several methods. One of the most common methods involves the reaction of 4-[4-(Difluoromethoxy)phenyl]butan-2-amine with 2-amino-1-propanol in the presence of a catalyst. Another method involves the reduction of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-yl]oxazolidine using sodium borohydride. The yield and purity of the synthesized compound depend on the method used and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterases, histone deacetylases, and protein kinases. It has also been found to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO2/c1-10(17-11(2)9-18)3-4-12-5-7-13(8-6-12)19-14(15)16/h5-8,10-11,14,17-18H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFORVYYRQNVMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)




![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
